2-Bromo-4-(trifluoromethoxy)phenylacetylene
Overview
Description
2-Bromo-4-(trifluoromethoxy)phenylacetylene is a chemical compound with the CAS Number: 1426290-11-0 . It has a molecular weight of 265.03 . The IUPAC name for this compound is 2-bromo-1-ethynyl-4-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4BrF3O/c1-2-6-3-4-7(5-8(6)10)14-9(11,12)13/h1,3-5H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at ambient temperature .Scientific Research Applications
Aryne Route to Naphthalenes
Research by Schlosser and Castagnetti (2001) demonstrates the use of 2-Bromo-4-(trifluoromethoxy)phenylacetylene in generating arynes. These arynes can be intercepted with furan to produce cycloadducts, which can be further processed into various naphthalenes and naphthols, or undergo bromination and other reactions (Schlosser & Castagnetti, 2001).
Polymerization Catalysts
Tlenkopachev et al. (1989) explored the polymerization of phenylacetylenes, including derivatives similar to this compound, using tungsten and molybdenum catalysts. This process yields film-forming polymers, suggesting potential applications in materials science (Tlenkopachev et al., 1989).
Synthesis of Organofluorine Compounds
Castagnetti and Schlosser (2001) also demonstrated the synthesis of various organofluorine compounds using 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums, which can be derived from bromo precursors like this compound. These compounds have broad applications in pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).
Synthesis of Diacetylenes
Himbert, Umbach, and Barz (1984) described a method for synthesizing unsymmetrically substituted diacetylenes using compounds like this compound. This approach has implications for developing new materials and chemical intermediates (Himbert, Umbach, & Barz, 1984).
Bromoallylation and Continuous Flow Synthesis
Fukuyama et al. (2009) investigated the bromoallylation of phenylacetylene, a reaction potentially applicable to this compound. This process can be applied in continuous flow synthesis, indicating potential industrial applications (Fukuyama et al., 2009).
Fluorescence Emission Nanoparticles
Fischer, Baier, and Mecking (2013) demonstrated the use of bromo-substituted phenyl derivatives in creating fluorescence emission-tuned nanoparticles. This research suggests potential applications in imaging and sensor technology (Fischer, Baier, & Mecking, 2013).
Methoxycarbonylation Catalysts
De Pater et al. (2005) synthesized palladium complexes using substituted phenylacetylenes like this compound. These complexes were tested in methoxycarbonylation of phenylacetylene, a reaction relevant in organic synthesis (De Pater et al., 2005).
Preparation of Fluorine-Containing Phenylacetylenes
Kodaira and Okuhara (1988) developed a method for preparing fluorine-containing phenylacetylenes, potentially including derivatives of this compound. This research has implications for the development of new fluorinated organic compounds (Kodaira & Okuhara, 1988).
Synthesis of Novel Naphthalimide Derivatives
Yang et al. (2005) synthesized novel naphthalimide derivatives using bromo-substituted phenylacetylenes. These compounds exhibit unique absorption and fluorescence properties, relevant in the field of photonic materials (Yang et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-ethynyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-7(5-8(6)10)14-9(11,12)13/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKIQDKDHQHKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238902 | |
Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1426290-11-0 | |
Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1-ethynyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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